molecular formula C9H20 B146767 3,3-Dimethylheptane CAS No. 4032-86-4

3,3-Dimethylheptane

Cat. No. B146767
CAS RN: 4032-86-4
M. Wt: 128.25 g/mol
InChI Key: BVAKDOXCVSMKHE-UHFFFAOYSA-N
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Description

3,3-Dimethylheptane is a branched alkane that is of interest in various chemical studies. While the specific compound 3,3-dimethylheptane is not directly synthesized or analyzed in the provided papers, related compounds and their properties have been studied, which can give insights into the behavior of 3,3-dimethylheptane.

Synthesis Analysis

The synthesis of related compounds such as 3,5-dimethylheptane-2,4,6-trione and its methylated homologues has been achieved through methylation of heptane-2,4,6-trione via alkali metal enolates or an enamine intermediate . Although this does not directly pertain to 3,3-dimethylheptane, the methodologies used for these compounds could potentially be adapted for the synthesis of 3,3-dimethylheptane.

Molecular Structure Analysis

Conformational analysis of 3,3-dimethylheptane has shown that it exists in multiple conformations. Infrared and Raman spectra, along with normal coordinate calculations, have indicated the presence of three conformers. Molecular mechanics calculations suggest the existence of all eleven possible conformers, with concentrations ranging from 27% to 33% . This analysis is crucial for understanding the molecular geometry and potential reactivity of 3,3-dimethylheptane.

Chemical Reactions Analysis

The Diels-Alder reactions involving methylated heptanes demonstrate the influence of substituents on regioselectivity . Although not directly involving 3,3-dimethylheptane, these studies provide a framework for understanding how the compound might behave in similar cycloaddition reactions. The Cope rearrangement of 3,3-dimethylhexa-1,5-diene, a related compound, has been studied, providing rate and equilibrium constants that could be relevant to the behavior of 3,3-dimethylheptane under thermal conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,3-dimethylheptane can be inferred from studies on similar compounds. For instance, the energetic properties of 1,4-dimethyl-2,3,5,6-tetraoxabicyclo[2.2.1]heptane have been characterized, including sensitivities towards impact, friction, and electrostatic discharge . The crystal structures of various methylated heptanes have been determined, which can provide insights into the intermolecular interactions and stability of 3,3-dimethylheptane .

Scientific Research Applications

1. Combustion Chemistry and Fuel Properties

3,3-Dimethylheptane, like other branched alkanes, plays a significant role in the study of combustion chemistry, particularly in conventional and alternative fuels. Research has focused on the kinetic modeling and experimental study of branched alkanes to understand their behavior in low-temperature oxidation, which is crucial for improving combustion efficiency in various fuel applications (He et al., 2020). Additionally, studies on the properties of methyl alkanes and dimethyl alkanes, which include compounds like 3,3-Dimethylheptane, are important for understanding the physical characteristics of hydrotreated renewable fuels (Prak et al., 2013).

2. Molecular Structure and Bonding Analysis

The molecular structure and bonding properties of branched alkanes like 3,3-Dimethylheptane have been a subject of interest. Studies involving quantum chemical calculations and density functional theory (DFT) have been conducted to understand the conformational stability and bonding properties of these compounds (Mouatarif & Aboulmouhajir, 2004).

3. Synthetic Chemistry and Reaction Mechanisms

3,3-Dimethylheptane and its isomers are also studied in the context of synthetic chemistry. Investigations into the reaction mechanisms and synthetic processes involving branched alkanes provide insights into the development of new compounds and materials. For instance, studies on the alkylation methods for specific heptalene derivatives highlight the synthetic versatility of these compounds (Abou‐Hadeed et al., 2012).

4. Environmental Impact and Analysis

The environmental properties and impacts of compounds related to 3,3-Dimethylheptane are also a significant area of research. For example, studies have been conducted on the synthesis and environmental properties of specific nonylphenol isomers, which have structural similarities to branched alkanes like 3,3-Dimethylheptane (Lalah et al., 2001).

Safety And Hazards

3,3-Dimethylheptane is a flammable liquid and vapor . It may be fatal if swallowed and enters airways . It is recommended to keep away from heat, sparks, open flames, and hot surfaces . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical .

properties

IUPAC Name

3,3-dimethylheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20/c1-5-7-8-9(3,4)6-2/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAKDOXCVSMKHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074709
Record name Heptane, 3,3-dimethyl-
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Molecular Weight

128.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with an odor like petroleum; [Alfa Aesar MSDS]
Record name 3,3-Dimethylheptane
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Product Name

3,3-Dimethylheptane

CAS RN

4032-86-4
Record name 3,3-Dimethylheptane
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Record name Heptane, 3,3-dimethyl-
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Record name Heptane, 3,3-dimethyl-
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Record name 3,3-dimethylheptane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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